
4-(2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine
Overview
Description
The compound “4-(2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine” is a chemical substance. It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The synthesis of this compound involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also a part of the synthesis process .Molecular Structure Analysis
The molecular structure of this compound is complex. The O (3) and O (4) of compound A and N (1) and O (1) of compound B were indicated as the possible nucleophilic attack sites .Chemical Reactions Analysis
The chemical reactions involving this compound are complex. The O (3) and O (4) of compound A and N (1) and O (1) of compound B were indicated as the possible nucleophilic attack sites .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 324.3 . It is a colorless to yellow liquid or semi-solid or solid at room temperature . The storage temperature is between 2-8°C in an inert atmosphere .Scientific Research Applications
Synthesis and Structural Characterization
- The chemical compound 4-(2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine has been synthesized and characterized using various spectroscopic techniques. One study involved the synthesis and crystal structure analysis of related compounds, revealing the molecular structures through density functional theory (DFT) calculations and confirming them with X-ray diffraction ((Qing-mei Wu, et al., 2021)). Another study investigated similar compounds, focusing on molecular electrostatic potential and frontier molecular orbitals using DFT (P.-Y. Huang, et al., 2021).
Medicinal Chemistry and Biological Activities
- In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for various biological activities. For instance, a study synthesized a related compound and assessed its antibacterial, antioxidant, and anti-TB activities, showing significant anti-TB activity and potential for medical applications (Mamatha S.V, et al., 2019).
Organic and Organometallic Chemistry
- The compound and its derivatives are also significant in the field of organic and organometallic chemistry. For example, a study explored the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, highlighting the effective use of palladium-catalyzed borylation (J. Takagi, T. Yamakawa, 2013). Another research focused on the crystalline structure of related compounds, providing insights into their molecular conformations and interactions (W. Clegg, et al., 1996).
Molecular Structure and Conformational Studies
- Detailed molecular structure and conformational studies are crucial for understanding the properties and potential applications of these compounds. Studies using X-ray diffraction and DFT have provided valuable insights into the molecular geometries and electronic structures of these compounds, aiding in the development of new materials and pharmaceuticals (K. Seeger, G. Heller, 1985).
Mechanism of Action
Target of Action
Boronic acids and their esters are generally used in metal-catalyzed c-c bond formation reactions like suzuki–miyaura reaction .
Mode of Action
The compound is known to participate in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds by the reaction of organoboron compounds (like our compound of interest) with organic halides .
Biochemical Pathways
The Suzuki–Miyaura reaction, in which this compound participates, is a key step in many biochemical synthesis pathways. The product of this reaction can be used as a building block in the synthesis of various complex organic compounds .
Pharmacokinetics
It’s important to note that boronic acids and their esters, like this compound, are only marginally stable in water and can undergo hydrolysis, especially at physiological ph . This could potentially affect the bioavailability of the compound.
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura reaction. This can lead to the synthesis of various complex organic compounds, depending on the organic halide used in the reaction .
Action Environment
The stability and efficacy of this compound can be influenced by environmental factors such as pH and presence of water. As mentioned earlier, these compounds can undergo hydrolysis, especially at physiological pH . Therefore, the environment in which this compound is used needs to be carefully controlled to maintain its stability and ensure its efficacy.
Safety and Hazards
The safety and hazards associated with this compound include skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/eye protection/face protection .
Future Directions
Biochemical Analysis
Biochemical Properties
4-(2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and catalysis. This compound is known to interact with enzymes that facilitate boron-mediated reactions, such as those involved in the Suzuki-Miyaura coupling reaction . The dioxaborolan group in the compound acts as a boron source, which can form covalent bonds with various biomolecules, including proteins and nucleic acids. These interactions are crucial for the compound’s role in biochemical assays and synthetic biology applications.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, particularly those involving boron-containing compounds . It can modulate gene expression by interacting with transcription factors and other regulatory proteins. Additionally, the compound affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways. These effects are observed in various cell types, including cancer cells, where the compound can induce apoptosis and inhibit cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The dioxaborolan group can form reversible covalent bonds with hydroxyl and amino groups in biomolecules, leading to enzyme inhibition or activation . This interaction can alter the conformation of enzymes, affecting their catalytic activity. Additionally, the compound can bind to DNA and RNA, influencing gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, the compound may degrade, leading to a decrease in its efficacy. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote cell survival . At high doses, it can induce toxicity, leading to adverse effects such as organ damage and impaired physiological function. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, which facilitate the transfer of boron-containing groups to various substrates . These interactions can affect metabolic flux and alter the levels of key metabolites. The compound’s involvement in these pathways highlights its potential as a tool for studying metabolic processes and developing therapeutic interventions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as cell type, tissue architecture, and the presence of other biomolecules.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific organelles, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . In these compartments, it can interact with key biomolecules and modulate cellular processes. The compound’s localization is essential for its role in regulating gene expression, enzyme activity, and metabolic pathways.
Properties
IUPAC Name |
4-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO4/c1-17(2)18(3,4)24-19(23-17)15-6-5-7-16(14-15)22-13-10-20-8-11-21-12-9-20/h5-7,14H,8-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVPIGRFCZZOSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674718 | |
| Record name | 4-{2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756520-70-4 | |
| Record name | 4-{2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


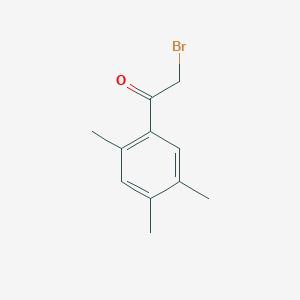
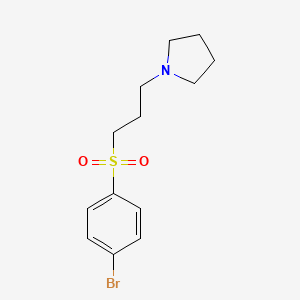
![Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B1393309.png)
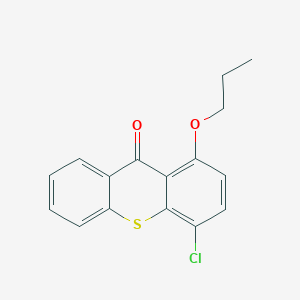
![3-[(4-Methylbenzyl)oxy]azetidine](/img/structure/B1393313.png)
![4-(4-methylphenyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1393315.png)
![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B1393320.png)

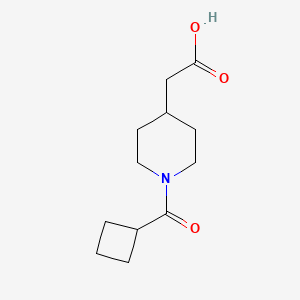

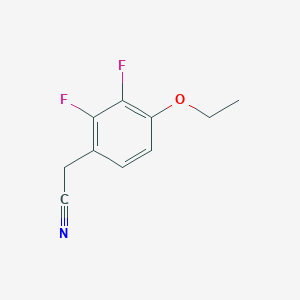
![3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1393326.png)
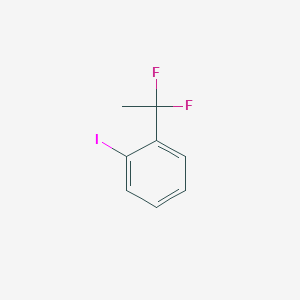
![Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1393328.png)
